molecular formula C10H10N2O3 B6610420 methyl 6-methoxy-1H-indazole-7-carboxylate CAS No. 1427430-93-0

methyl 6-methoxy-1H-indazole-7-carboxylate

Cat. No. B6610420
M. Wt: 206.20 g/mol
InChI Key: PRUOJPQNGVPKKD-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1H-indazole-7-carboxylate (MMI) is an indazole-based compound that has been studied for its potential applications in scientific research. MMI has been found to exhibit a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. In addition, MMI has been studied for its ability to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria. Furthermore, MMI has been explored for its potential to act as a novel treatment for certain neurological disorders.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl 6-methoxy-1H-indazole-7-carboxylate involves the reaction of 6-methoxy-1H-indazole-7-carboxylic acid with methanol in the presence of a dehydrating agent.

Starting Materials
6-methoxy-1H-indazole-7-carboxylic acid, Methanol, Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)

Reaction
Add the dehydrating agent to a solution of 6-methoxy-1H-indazole-7-carboxylic acid in anhydrous dichloromethane., Stir the mixture at room temperature for 30 minutes to form the corresponding acid chloride., Add methanol dropwise to the reaction mixture and stir for an additional 2 hours at room temperature., Quench the reaction by adding water and extract the product with dichloromethane., Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product., Purify the product by column chromatography using a suitable solvent system.

Scientific Research Applications

Methyl 6-methoxy-1H-indazole-7-carboxylate has been studied for its potential applications in scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and antifungal activities. In addition, methyl 6-methoxy-1H-indazole-7-carboxylate has been found to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria. Furthermore, methyl 6-methoxy-1H-indazole-7-carboxylate has been explored for its potential to act as a novel treatment for certain neurological disorders.

Mechanism Of Action

Methyl 6-methoxy-1H-indazole-7-carboxylate is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It is also believed to act by inhibiting the activity of certain enzymes involved in inflammation and apoptosis. Additionally, methyl 6-methoxy-1H-indazole-7-carboxylate is believed to act by binding to certain receptors and modulating their activity.

Biochemical And Physiological Effects

Methyl 6-methoxy-1H-indazole-7-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been found to be an antioxidant, anti-inflammatory, and antifungal agent. In addition, methyl 6-methoxy-1H-indazole-7-carboxylate has been found to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria. Furthermore, methyl 6-methoxy-1H-indazole-7-carboxylate has been found to modulate the activity of certain receptors and to act as a novel treatment for certain neurological disorders.

Advantages And Limitations For Lab Experiments

Methyl 6-methoxy-1H-indazole-7-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be stored for long periods of time. In addition, methyl 6-methoxy-1H-indazole-7-carboxylate is relatively stable and can be used in a variety of experiments. However, methyl 6-methoxy-1H-indazole-7-carboxylate also has several limitations. It is not very soluble in water and is not very stable in acidic conditions.

Future Directions

Methyl 6-methoxy-1H-indazole-7-carboxylate has potential applications in a variety of scientific research areas. It could be explored further for its potential to act as a novel treatment for certain neurological disorders. In addition, methyl 6-methoxy-1H-indazole-7-carboxylate could be studied for its potential to act as an anti-cancer agent. Furthermore, methyl 6-methoxy-1H-indazole-7-carboxylate could be studied for its potential to act as an antibacterial agent and to inhibit the growth of certain bacteria. Additionally, methyl 6-methoxy-1H-indazole-7-carboxylate could be studied for its potential to act as an antioxidant and to reduce oxidative stress. Finally, methyl 6-methoxy-1H-indazole-7-carboxylate could be studied for its potential to act as an anti-inflammatory agent and to inhibit the production of certain enzymes involved in inflammation.

properties

IUPAC Name

methyl 6-methoxy-1H-indazole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-4-3-6-5-11-12-9(6)8(7)10(13)15-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUOJPQNGVPKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-methoxy-1H-indazole-7-carboxylate

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